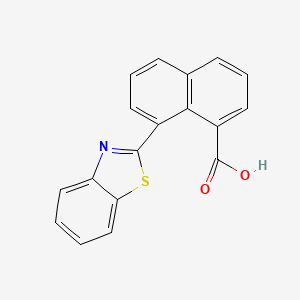

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid

Description

Significance in Organic Synthesis and Medicinal Chemistry

In organic synthesis, the benzothiazole (B30560) ring serves as a versatile building block for the construction of more complex molecules. A variety of synthetic methods have been developed for its preparation, often involving the condensation of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives. mdpi.com This accessibility allows chemists to readily incorporate the benzothiazole core into diverse molecular architectures.

From a medicinal chemistry perspective, the benzothiazole nucleus is considered a "privileged scaffold" due to its ability to interact with a multitude of biological targets. This has led to the development of benzothiazole derivatives with a broad spectrum of pharmacological properties. chemistryjournal.netpcbiochemres.com Research has demonstrated their potential as:

Anticancer agents: Certain benzothiazole derivatives have shown potent cytotoxic activity against various cancer cell lines. ijper.org

Antimicrobial agents: The benzothiazole core is found in compounds exhibiting antibacterial and antifungal properties. pcbiochemres.com

Anti-inflammatory agents: Derivatives have been investigated for their ability to modulate inflammatory pathways.

Neuroprotective agents: Some benzothiazoles have been explored for their potential in treating neurodegenerative diseases.

Enzyme inhibitors: The structural features of benzothiazole allow it to act as an inhibitor for various enzymes. mdpi.com

The following table provides a glimpse into the diverse biological activities associated with the benzothiazole scaffold.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammation & Immunology |

| Anticonvulsant | Neurology |

| Antidiabetic | Metabolic Disorders |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(1,3-benzothiazol-2-yl)naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2S/c20-18(21)13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)22-17/h1-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVDCYAMTNYGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC4=C3C(=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Naphthoic Acid Scaffold: a Foundation for Chemical and Biological Exploration

Role in Chemical and Biological Systems

The naphthalene skeleton is a key component in the design of molecules with specific spatial arrangements. When substituents are placed at the 1- and 8-positions of the naphthalene ring, a configuration known as peri-substitution, they are held in close proximity, approximately 2.5 Å apart. wikipedia.org This enforced closeness can lead to unique intramolecular interactions and reactivity.

In the context of biological systems, the planar aromatic nature of the naphthalene ring allows it to participate in π-π stacking interactions, a key mechanism by which molecules can intercalate with DNA. This property has been exploited in the design of potential anticancer agents. Furthermore, naphthalene derivatives are known to exhibit fluorescence, making them valuable as probes and imaging agents in biological studies. The conjugation of naphthalene-based structures with other heterocyclic systems has been a fruitful strategy for developing novel compounds with enhanced or new biological functions, including antibacterial and antitumor activities. researchgate.net

The Rationale for Conjugating Benzothiazole and Naphthoic Acid

Rationale for Investigating this compound Conjugates

The primary motivations for investigating this specific conjugate include:

Synergistic Bioactivity: Combining two pharmacologically relevant scaffolds could lead to a compound with enhanced potency or a broader spectrum of activity compared to the individual components.

Novel Therapeutic Mechanisms: The unique three-dimensional structure may enable the molecule to interact with biological targets in a novel way, potentially overcoming resistance mechanisms associated with existing drugs.

Development of Molecular Probes: The inherent fluorescence of the naphthalene (B1677914) core, potentially modulated by the benzothiazole substituent, could be harnessed for applications in bio-imaging and diagnostics.

Exploring Intramolecular Interactions: The rigid peri-substituted framework provides an excellent model system for studying non-covalent interactions between the benzothiazole and carboxylic acid groups, which can provide fundamental insights into molecular recognition and catalysis. nih.gov

In essence, the investigation of this compound is driven by the prospect of discovering new molecules with valuable applications in medicine and materials science, born from the thoughtful combination of two well-established and significant chemical entities.

Strategies for Benzothiazole Ring Formation

The formation of the 2-substituted benzothiazole moiety is a cornerstone of this synthesis, with numerous methods developed over the years. These can be broadly categorized into classical cyclization reactions and modern metal-catalyzed functionalizations.

The most prevalent and direct method for synthesizing 2-substituted benzothiazoles involves the condensation and subsequent cyclization of 2-aminothiophenol (B119425) with a variety of carbonyl-containing compounds. mdpi.comnih.govresearchgate.net This approach is valued for its versatility and the wide range of accessible starting materials.

Key reaction partners for 2-aminothiophenol include aldehydes, ketones, carboxylic acids, and acyl chlorides. mdpi.comresearchgate.netmdpi.com The reaction with aldehydes, for instance, can be catalyzed by various systems to produce 2-aryl or 2-alkyl benzothiazoles. mdpi.com One efficient method employs a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol (B145695) at room temperature, affording excellent yields for aldehydes bearing both electron-donating and electron-withdrawing groups. nih.gov Another approach utilizes Brønsted acids to catalyze the cyclization of 2-aminothiophenols with β-diketones under metal-free conditions, providing good yields of the corresponding 2-substituted benzothiazoles. organic-chemistry.org

The condensation with carboxylic acids is also a widely used method, often requiring a catalyst or dehydrating agent to facilitate the reaction. nih.gov Polyphosphoric acid (PPA) is a common medium for this transformation, promoting the cyclization at elevated temperatures.

| Reactants | Catalyst/Conditions | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol + Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Substituted Benzothiazoles | 85-94% | mdpi.comnih.gov |

| 2-Aminothiophenol + Carboxylic Acids | Polyphosphoric Acid (PPA), High Temp. | 2-Substituted Benzothiazoles | Variable | |

| 2-Aminothiophenols + β-Diketones | Brønsted Acid, Metal-free | 2-Substituted Benzothiazoles | Good | organic-chemistry.org |

| o-Iodoanilines + Arylacetic acids + S₈ | Copper metal, Ligand-free | 2-Substituted Benzothiazoles | Good | organic-chemistry.org |

Modern synthetic organic chemistry has introduced powerful metal-catalyzed methods for building and functionalizing the benzothiazole core. nih.gov These strategies often involve C-H bond functionalization or cross-coupling reactions, offering alternative pathways that can avoid harsh conditions or the need for pre-functionalized substrates. acs.orgchemrxiv.org

Palladium-catalyzed reactions have been successfully employed for the direct arylation of the benzothiazole C-H bond with various iodo(hetero)arenes. chemrxiv.orgchemrxiv.org One such protocol operates at room temperature using hexafluoroisopropanol (HFIP) as the reaction solvent, demonstrating high efficiency. chemrxiv.org Another palladium-catalyzed method achieves the synthesis of 2-substituted benzothiazoles from thiobenzanilides through an intramolecular C-H functionalization/C-S bond formation sequence. acs.org

Nickel catalysis provides a cost-effective alternative. organic-chemistry.org An efficient protocol utilizes an inexpensive nickel salt for the intramolecular oxidative C-H functionalization of arylthioureas to yield 2-aminobenzothiazoles under mild conditions. organic-chemistry.org This method is scalable and tolerates a variety of functional groups. organic-chemistry.org Copper-catalyzed reactions are also prominent, such as the cyclization of o-iodoanilines with elemental sulfur (S₈) and N-tosylhydrazones to construct 2-aryl or 2-benzyl substituted benzothiazoles. organic-chemistry.org

| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Palladium(II) | Direct C-H Arylation | Benzothiazole + Iodoarenes | Room temperature, HFIP solvent | chemrxiv.orgchemrxiv.org |

| Palladium(II) | Intramolecular C-H Functionalization | Thiobenzanilides | Forms 2-substituted benzothiazoles | acs.org |

| Nickel(II) Bromide | Intramolecular Oxidative C-H Functionalization | Arylthioureas | Inexpensive catalyst, mild conditions | organic-chemistry.org |

| Copper(I) | Oxidative Cyclization | 2-Aminobenzothiazole + 2-Phenoxyacetophenones | Forms imidazo[2,1-b]thiazoles | nih.gov |

Synthesis of Naphthoic Acid Core Structures

The synthesis of the 1-naphthoic acid core, particularly with a substituent at the 8-position, requires regioselective methods. General approaches include the carboxylation of organometallic naphthalene precursors and the oxidation of appropriately substituted naphthalenes.

A classic and reliable method for introducing a carboxylic acid group onto an aromatic ring is the carboxylation of an organometallic intermediate. The Grignard methodology is frequently employed, involving the reaction of a naphthylmagnesium halide with carbon dioxide. For the synthesis of 1-naphthoic acid, 1-bromonaphthalene (B1665260) is treated with magnesium to form the Grignard reagent, which is then quenched with solid or gaseous CO₂ to afford the desired acid in high yield. google.comorgsyn.org Similarly, organolithium reagents, generated by treating 1-bromonaphthalene with butyl lithium, can also be carboxylated with CO₂. google.com

Recent advancements have explored direct carboxylation of naphthalene itself. One method utilizes a Lewis acid as a catalyst to facilitate the direct carboxylation of naphthalene with CO₂, offering a highly atom-economical route. google.com Anaerobic microbial processes have also been shown to carboxylate naphthalene to 2-naphthoate, highlighting enzymatic pathways for this transformation. nih.gov

Oxidation of alkyl-substituted naphthalenes provides another major route to naphthoic acids. For example, 1-methylnaphthalene (B46632) can be oxidized to 1-naphthoic acid, although this process often requires strong oxidizing agents and may suffer from side reactions. google.com A more controlled laboratory-scale synthesis involves the oxidation of 1-acetonaphthone. One reported method uses iodine and dimethyl sulfoxide (B87167) (DMSO) followed by treatment with tert-butyl hydroperoxide (TBHP) to achieve this transformation. chemicalbook.com

Hydrolysis of naphthalene-based precursors is also a viable strategy. The hydrolysis of α-naphthyl cyanide (1-cyanonaphthalene) yields 1-naphthoic acid. orgsyn.org This method is effective, but the synthesis of the starting nitrile is an additional consideration.

Direct and Indirect Synthetic Routes to this compound

While a specific, documented one-pot synthesis for this compound is not prominently featured in the reviewed literature, its construction can be logically approached through several indirect and direct synthetic strategies based on established methodologies for its constituent parts.

An indirect, or convergent, approach would involve synthesizing the two main fragments separately and then coupling them. A plausible route would begin with the synthesis of an 8-substituted-1-naphthoic acid derivative, such as 8-amino-1-naphthoic acid. This intermediate could then undergo a cyclization reaction analogous to those described in section 2.1.1. For instance, condensation of 8-amino-1-naphthoic acid with a suitable thiophenol-derived precursor or a one-carbon/one-sulfur source under cyclizing conditions could potentially form the benzothiazole ring fused at the 8-position of the naphthoic acid core. However, the reactivity of the naphthoic acid group under these conditions would need to be carefully managed, possibly through the use of a protecting group.

A direct, or linear, approach might commence with a pre-formed benzothiazole that is subsequently attached to the naphthalene skeleton. For example, one could synthesize 2-(1-naphthyl)benzothiazole. The key challenge would then be the regioselective introduction of the carboxylic acid group at the 8-position of the naphthalene ring. A Directed ortho-Metalation (DoM) strategy could be envisioned. acs.org If a suitable directing group is present on the benzothiazole nitrogen or the naphthalene ring, treatment with a strong base like sec-butyllithium (B1581126) could selectively deprotonate the C8 position, allowing for subsequent quenching with CO₂ to install the carboxyl group. acs.org This approach offers high regiocontrol, which is crucial for synthesizing specifically 1,8-disubstituted naphthalenes. acs.org

Coupling Reactions for Benzothiazolyl-Naphthyl Linkage

The creation of the C-C bond between the benzothiazole and naphthalene scaffolds is a pivotal step in the synthesis. Cross-coupling reactions, particularly those catalyzed by transition metals, offer a powerful method for this transformation. While direct protocols for this compound are not extensively detailed, analogous reactions provide a framework for this synthesis.

Nickel-catalyzed, stereospecific cross-couplings have emerged as a promising method for creating challenging carbon-carbon bonds. nih.gov Historically, such reactions involving benzylic electrophiles have often required a naphthyl substituent on the electrophile to achieve high yields and stereochemical fidelity, a phenomenon known as the "naphthyl requirement". nih.gov However, recent advancements have demonstrated that the use of specific ligands, such as a simple stilbene (B7821643) ligand, can enable the stereospecific Suzuki-Miyaura cross-coupling of tertiary benzylic carboxylates even without the naphthyl group. nih.gov This methodology could be adapted to couple a suitable benzothiazole derivative with a functionalized naphthalene precursor. For instance, a reaction could be envisioned between an 8-bromo-1-naphthoic acid derivative and a 2-organometallic benzothiazole species.

Another approach involves nickel-catalyzed cross-coupling reactions that proceed via C-S bond cleavage. A highly efficient route for synthesizing 2-substituted benzothiazoles has been developed using the reaction of 2-methylthiobenzo[d]thiazoles with aryl and alkenyl-aluminum reagents. researchgate.net This strategy could potentially be adapted to couple a 2-methylthiobenzothiazole with an organoaluminum reagent derived from an 8-substituted-1-naphthoic acid ester.

Multicomponent and Tandem Synthesis Protocols

Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to complex molecules in a single step, avoiding the isolation of intermediates. bas.bg Several MCRs have been developed for the synthesis of benzothiazole-containing structures. A notable example is the one-pot, three-component condensation of aldehydes, 2-naphthol (B1666908), and 2-aminobenzothiazole, which is effectively catalyzed by fumaric acid under solvent-free conditions to produce 1-(benzothiazolylamino)methyl-2-naphthol derivatives. bas.bg While this specific reaction yields a different scaffold, the principle demonstrates the feasibility of combining benzothiazole and naphthalene precursors in a single pot.

A hypothetical tandem or multicomponent protocol for the target molecule could involve the reaction of an 8-substituted-1-naphthoic acid derivative, such as 8-formyl-1-naphthoic acid, with 2-aminothiophenol. This would initiate a condensation reaction to form a benzothiazoline (B1199338) intermediate, which could then be oxidized in situ to the final aromatic benzothiazole product. Such tandem processes, combining condensation and oxidation, are common in benzothiazole synthesis. mdpi.com

Methodological Advancements and Process Optimization in Synthesis

The efficiency and yield of the synthesis of this compound and its precursors are highly dependent on the choice of catalyst, solvent, and reaction conditions. Optimization of these parameters is crucial for developing scalable and sustainable synthetic routes.

Catalyst Systems and Solvent Effects in Benzothiazole and Naphthoic Acid Synthesis

The synthesis of the benzothiazole and naphthoic acid precursors can be accomplished using a wide array of catalytic systems and solvents, with a growing emphasis on green chemistry principles. mdpi.com

For the synthesis of the benzothiazole moiety, the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives is the most common method. mdpi.comekb.eg A variety of catalysts have been employed to facilitate this transformation, ranging from metal-based systems to metal-free and heterogeneous catalysts. Iodine, for example, serves as an effective metal-free catalyst for the synthesis of 2-arylbenzothiazoles from 2-aminobenzenethiols and acetophenones, with DMSO acting as both the solvent and oxidant. organic-chemistry.org Copper-based systems are also widely used. organic-chemistry.org Solvents play a critical role; for instance, reactions can be performed in aqueous media using catalysts like samarium triflate, offering a green alternative to traditional organic solvents. mdpi.comorganic-chemistry.org In some cases, solvent-free conditions, often assisted by microwave irradiation, provide a rapid and efficient protocol. mdpi.comajol.info

For the synthesis of the naphthoic acid precursor, specifically substituted 1-naphthoic acids, classical methods are often employed. The preparation of 8-halo-1-naphthoic acids, for instance, can be achieved from anhydro-8-(hydroxymercuri)-1-naphthoic acid. nih.gov The choice of solvent and reagents is critical; for example, the synthesis of 8-chloro-1-naphthoic acid can be performed using chlorine in a mixture of acetic acid and dichloromethane (B109758) at low temperatures. nih.gov

Below is a summary of various catalyst and solvent systems used in the synthesis of benzothiazole precursors.

| Catalyst System | Substrates | Solvent | Key Advantages |

| Iodine (metal-free) | 2-Aminobenzenethiols and Acetophenones | DMSO / Dioxane | Metal-free, practical synthesis. organic-chemistry.org |

| Copper-based catalysts | 2-Aminobenzenethiols and Nitriles | Not specified | Efficient, wide range of nitriles applicable. organic-chemistry.org |

| Palladium on Carbon (Pd/C) | o-Iodothiobenzanilide derivatives | Not specified | Ligand-free, additive-free, mild conditions. organic-chemistry.org |

| Samarium Triflate | o-Amino(thio)phenols and Aldehydes | Aqueous medium | Green, efficient, reusable catalyst. mdpi.comorganic-chemistry.org |

| SnP₂O₇ (heterogeneous) | 2-Aminothiophenol and Aromatic Aldehydes | Not specified | High yields, short reaction times, reusable catalyst. mdpi.com |

| Ionic Liquids | 2-Aminobenzenethiol and Aromatic Acid Chlorides | Ionic Liquid | Mild conditions, recyclable medium. mdpi.com |

| None (Solvent-free) | 2-Aminothiophenol and Fatty Acids | Solvent-free (Microwave) | Economical, less time consuming, rapid. mdpi.comajol.info |

| Nickel(II) acetate (B1210297) / Stilbene ligand | Tertiary Benzylic Carboxylates and Boronic Esters | Not specified | High stereochemical fidelity for coupling reactions. nih.gov |

Reaction Condition Tuning (e.g., Temperature, Time, Pressure)

In the synthesis of benzothiazoles , conditions can vary significantly depending on the chosen methodology. Condensation reactions of 2-aminothiophenol with aromatic aldehydes can occur in refluxing toluene (B28343) at 110°C. mdpi.com Other protocols operate at room temperature, offering milder conditions. mdpi.com Microwave-assisted syntheses under solvent-free conditions can dramatically reduce reaction times to just 3-4 minutes. mdpi.com The synthesis of naphthyridine benzothiazole derivatives using polyphosphoric acid (PPA) as a medium can require high temperatures, ranging from 170°C to 250°C, for several hours. nih.gov

For coupling reactions to form the benzothiazolyl-naphthyl linkage, optimization is equally critical. In the development of a stereospecific Suzuki-Miyaura cross-coupling, extensive optimization revealed that optimal yields and stereospecificity were achieved with specific catalyst loadings and the use of an additive like s-BuOH. nih.gov

The synthesis of 8-halo-1-naphthoic acid precursors also requires careful temperature control. The reaction of anhydro-8-(hydroxymercuri)-1-naphthoic acid with chlorine to produce the 8-chloro derivative is best carried out at ice bath temperatures to achieve acceptable yields. nih.gov

The following table summarizes various reaction conditions employed in the synthesis of benzothiazole precursors.

| Reaction Type | Reagents/Catalyst | Temperature | Time | Key Outcome |

| Condensation | 2-Aminothiophenol, Aromatic Aldehydes | 110°C (Reflux) | Not specified | Formation of 2-arylbenzothiazoles. mdpi.com |

| Condensation | 2-Aminothiophenol, Benzaldehyde, NH₄Cl | Room Temp | 1 h | High yield of benzothiazole. mdpi.com |

| Condensation (Microwave) | 2-Aminothiophenol, Fatty Acids, P₄S₁₀ | Microwave Irradiation | 3-4 min | Rapid, high-yield, solvent-free synthesis. mdpi.com |

| Cyclization | 2-Aminothiophenol, Naphthyridine-3-carboxylic acid, PPA | 170-250°C | Not specified | Synthesis of naphthyridine benzothiazole derivatives. |

| Cyclization | 2-Aminothiophenol, 5-Aminosalicylic acid, PPA | 200°C | 8-10 h | Good yield of the corresponding benzothiazole. nih.gov |

| Cross-Coupling (Suzuki) | Benzylic Pivalate, Boronic Ester, Ni(OAc)₂/Stilbene | Not specified | Not specified | High yield (94%) and stereospecificity (>99%). nih.gov |

| Halogenation | Anhydro-8-(hydroxymercuri)-1-naphthoic acid, Cl₂ | Ice Bath Temp | Not specified | Acceptable yield of 8-chloro-1-naphthoic acid. nih.gov |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C1 position is a primary site for derivatization. However, its reactivity is likely tempered by the steric hindrance imposed by the adjacent 8-(1,3-benzothiazol-2-yl) substituent.

Standard esterification and amidation reactions are fundamental transformations for carboxylic acids. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Similarly, amidation involves the reaction with an amine, often facilitated by activating agents to form an intermediate that is more susceptible to nucleophilic attack.

Due to the steric hindrance around the C1-carboxyl group in the target molecule, forcing conditions or specialized reagents may be necessary to achieve high yields. science.govrug.nl For instance, methods developed for sterically hindered substrates, such as Yamaguchi or Steglich esterification, would be particularly relevant. organic-chemistry.org The use of highly reactive intermediates, such as acyl chlorides formed by treatment with thionyl chloride or oxalyl chloride, could also facilitate these transformations, although the stability of the molecule under these conditions would need to be considered. researchgate.net

| Reaction Type | Reagents & Conditions | Applicability Notes |

| Fischer Esterification | R-OH, cat. H₂SO₄, heat | Equilibrium-driven; may require removal of water. Potentially low yield for sterically hindered acids. |

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Creates a highly reactive intermediate for subsequent reaction with alcohols or amines. |

| Steglich Esterification | R-OH, DCC, DMAP | Mild conditions suitable for acid-sensitive substrates. DMAP is crucial for activating the acid. |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N; then R-OH, DMAP | Effective for the synthesis of sterically hindered esters by forming a reactive mixed anhydride (B1165640) intermediate. organic-chemistry.org |

| Amide Coupling | R-NH₂, HATU/EDC, DIPEA | Standard peptide coupling reagents that are effective for forming amide bonds under mild conditions. |

This table summarizes common methods for esterification and amidation, with special consideration for sterically hindered substrates.

The direct decarboxylation of aromatic carboxylic acids is typically a challenging transformation requiring high temperatures. However, the significant steric repulsion between the peri-substituents in 1,8-disubstituted naphthalenes can serve as a driving force for unusual reactions. nih.govresearchgate.net In the analogous compound, 8-nitro-1-naphthoic acid, the steric strain facilitates intramolecular cyclization reactions. For example, reduction of the nitro group can lead to the spontaneous formation of a lactam, releasing the steric strain. researchgate.net

A similar pathway could be envisioned for this compound. If the benzothiazole ring were to be cleaved or reduced, the resulting intermediate could undergo intramolecular cyclization with the C1-carboxyl group. Furthermore, under specific conditions, such as treatment with thionyl chloride, the steric strain in 8-nitro-1-naphthoic acid derivatives can induce an unexpected rearrangement and fragmentation of the naphthalene core. nih.govbohrium.com This highlights the potential for the strained 1,8-disubstitution pattern in the target molecule to enable unique, non-classical transformations that might involve the carboxylic acid functionality.

Transformations at the Benzothiazole Heterocycle

The benzothiazole moiety offers several sites for modification, including potential substitutions on its fused benzene (B151609) ring and reactions at the nitrogen and sulfur heteroatoms.

The benzothiazole ring system is considered electron-deficient, which generally deactivates it towards electrophilic aromatic substitution (SEAr). wikipedia.orgminia.edu.egmasterorganicchemistry.com Any such reaction would likely occur on the fused benzene ring rather than the thiazole (B1198619) portion. The position of substitution would be directed by the existing ring atoms and influenced by the bulky naphthalene substituent.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the benzene portion of the heterocycle. wikipedia.org More relevant to the parent structure are transition-metal-catalyzed C-H functionalization reactions. For instance, studies on 2-arylbenzothiazoles have demonstrated that the aryl substituent can be selectively nitrated at its meta-position using a ruthenium catalyst, a transformation that could potentially be applied to the naphthyl group of the target molecule. acs.orgnih.gov

The nitrogen atom in the benzothiazole ring is weakly basic and can be alkylated to form a quaternary benzothiazolium salt. aip.orgaip.org This transformation would introduce a positive charge, significantly altering the electronic properties of the heterocycle and potentially activating it towards different reaction pathways.

The sulfur atom is susceptible to oxidation. Mild oxidizing agents could convert the sulfide (B99878) to a sulfoxide (S=O), while stronger oxidants could yield a sulfone (SO₂). Such oxidations would dramatically change the electron-withdrawing nature of the benzothiazole ring. In some cases, treatment with potent oxidizing agents like magnesium monoperoxyphthalate (MMPP) can even lead to the oxidative ring-opening of the benzothiazole, yielding acyl aminobenzene sulfonate esters. scholaris.caresearchgate.net This provides a potential route to dismantle the heterocyclic portion of the molecule and introduce new functionalities. Photocatalytic methods have also been developed that suggest an initial oxidation at the sulfur to form a thiyl radical cation, which can then undergo intramolecular cyclization. thieme-connect.com

Directed Functionalization of the Naphthalene Moiety

The naphthalene core of the molecule is a prime target for C-H functionalization, a powerful strategy for introducing new substituents without pre-functionalization. The regioselectivity of such reactions is dictated by the directing effects of the existing C1-carboxyl and C8-benzothiazole groups.

The carboxylic acid at C1 (or more commonly, its corresponding amide derivative) is a well-known directing group for C-H activation. researchgate.net Palladium-catalyzed reactions typically direct functionalization to the ortho positions, C2 and C8. Since the C8 position is already occupied, functionalization at the C2 position is highly probable.

Recent advances have also enabled remote C-H functionalization. By carefully selecting the amide directing group attached to the C1 position, it is possible to achieve arylation at the C4 or C7 positions of the naphthalene ring, demonstrating a remarkable switch in regioselectivity. researchgate.net The benzothiazole group at C8 could also exert a directing effect, potentially guiding functionalization to the C7 position. The interplay between the directing influence of the C1 and C8 substituents would determine the ultimate site of reaction. Given the steric congestion, reactions are likely to favor the less hindered positions on the naphthalene ring system.

| Directing Group (at C1) | Catalyst System | Position Functionalized |

| Carboxylic Acid | Rh(III) | peri (C8) |

| N-Aryl Amide | Pd(II) | C4 |

| N-Alkyl Amide | Pd(II) | C7 |

| Aldehyde | Pd(II) | peri (C8) or ortho (C2) |

This table illustrates how different directing groups on a 1-substituted naphthalene can guide C-H functionalization to various positions on the ring. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complexation of this compound

General principles of coordination chemistry suggest that this compound possesses potential donor atoms in the form of the nitrogen and sulfur atoms of the benzothiazole ring system and the oxygen atoms of the carboxylic acid group. The spatial arrangement of these atoms would determine its chelating ability and the nature of the resulting metal complexes.

No specific research findings on the ligand design principles and chelation modes of this compound have been reported.

In principle, the molecule could act as a bidentate or tridentate ligand. Potential chelation modes could involve:

Coordination through the nitrogen of the benzothiazole and one oxygen of the carboxylate group.

Coordination involving the sulfur of the benzothiazole and one oxygen of the carboxylate group.

Simultaneous coordination of the nitrogen, sulfur, and one oxygen atom to a metal center.

The steric hindrance imposed by the bulky naphthalene and benzothiazole rings would significantly influence the geometry of any potential metal complexes.

There are no published studies detailing the synthesis and characterization of metal chelates of this compound.

A hypothetical synthetic approach would involve reacting the sodium or potassium salt of this compound with a suitable metal salt in an appropriate solvent. Characterization of any resulting metal complexes would typically involve techniques such as:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate group and any shifts in the vibrational frequencies of the benzothiazole ring upon complexation.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution, particularly for diamagnetic metal ions.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Mass Spectrometry: To confirm the molecular weight of the complex.

Magnetic Susceptibility Measurements: To determine the magnetic properties of complexes with paramagnetic metal ions.

Without experimental data, any discussion of specific metal chelates, their properties, and structures would be purely speculative and fall outside the scope of this scientifically accurate article.

Advanced Spectroscopic and Structural Elucidation of 8 1,3 Benzothiazol 2 Yl 1 Naphthoic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. mdpi.com By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular framework can be constructed.

The ¹H NMR spectrum of 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid is expected to exhibit a complex pattern of signals in the aromatic region, arising from the protons of the naphthalene (B1677914) and benzothiazole (B30560) ring systems. The chemical shifts (δ) are influenced by the electronic environment of each proton. The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm.

The protons on the naphthalene ring will show characteristic splitting patterns due to spin-spin coupling. For a related compound, 1-naphthoic acid, the proton at the 8-position (H-8) typically resonates at a downfield chemical shift due to the anisotropic effect of the carbonyl group. rsc.org In the target molecule, the substitution at the 8-position with the benzothiazole group will further influence the chemical shifts of the remaining naphthalene protons.

The benzothiazole protons will also give rise to a set of signals in the aromatic region. The chemical shifts of these protons in various substituted benzothiazoles are well-documented. arabjchem.orgrsc.org The coupling constants (J) between adjacent protons will provide valuable information about their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | > 12.0 | br s | - |

| Naphthyl-H | 7.5 - 8.9 | m | 7.0 - 8.5 |

| Benzothiazolyl-H | 7.3 - 8.1 | m | 7.5 - 8.5 |

Note: The predicted values are based on the analysis of 1-naphthoic acid and substituted benzothiazoles. rsc.orgarabjchem.orgrsc.org The exact values for the target compound may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 168-175 ppm. rsc.org

The quaternary carbons, including those at the fusion of the rings and the carbon attached to the benzothiazole and carboxylic acid groups, can be identified by their lack of signal in a DEPT-135 experiment. The carbon atoms of the naphthalene and benzothiazole rings will resonate in the aromatic region (approximately 110-155 ppm). The specific chemical shifts will be influenced by the nature and position of the substituents. mdpi.com For instance, the carbon atom of the benzothiazole ring attached to the sulfur and nitrogen atoms (C-2) is expected to have a chemical shift greater than 150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 168 - 175 |

| C-2 (Benzothiazole) | > 150 |

| Aromatic Carbons | 110 - 150 |

Note: The predicted values are based on data for 1-naphthoic acid and various benzothiazole derivatives. mdpi.comrsc.org

To unambiguously assign the proton and carbon signals and to confirm the structural connectivity of this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.net This would be crucial for tracing the connectivity of the protons within the naphthalene and benzothiazole ring systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. youtube.com This technique allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying the connectivity between different fragments of the molecule. For instance, correlations between the naphthalene protons and the quaternary carbons of the benzothiazole moiety would confirm the linkage between the two ring systems.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The most prominent feature would be the broad O-H stretching vibration of the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give a strong absorption band around 1700 cm⁻¹.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings and the benzothiazole moiety will produce a series of bands in the 1450-1650 cm⁻¹ region. researchgate.netresearchgate.net The C-S stretching vibration of the benzothiazole ring is expected to be observed in the fingerprint region, typically around 600-800 cm⁻¹. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Aromatic Rings | C-H stretch | > 3000 |

| Aromatic Rings | C=C stretch | 1450 - 1600 |

| Benzothiazole | C=N stretch | 1600 - 1650 |

| Benzothiazole | C-S stretch | 600 - 800 |

Note: The predicted values are based on general FT-IR correlation tables and data for related benzothiazole and naphthoic acid compounds. researchgate.netresearchgate.netnist.gov

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes of both the naphthalene and benzothiazole systems. The C-S bond in the benzothiazole ring is also expected to give a characteristic Raman signal.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, electron impact (EI) or electrospray ionization (ESI) techniques can be employed. The resulting mass spectrum would confirm the molecular mass and provide insights into the molecule's stability and bonding.

The fragmentation of this molecule is expected to follow pathways characteristic of aromatic carboxylic acids and benzothiazole derivatives. libretexts.org Key fragmentation processes would likely include:

Decarboxylation: A primary fragmentation pathway for aromatic carboxylic acids is the loss of the carboxyl group (–COOH) as a radical, leading to a prominent peak at [M-45]⁺. Alternatively, the loss of carbon dioxide (CO₂) can occur, resulting in a fragment at [M-44]⁺.

Loss of Carbon Monoxide: Following initial fragmentation, the molecule may lose carbon monoxide (CO), a common fragmentation pattern for aromatic carbonyl compounds, leading to a peak at [M-28]⁺ or subsequent fragmentation products.

Benzothiazole Ring Fragmentation: The benzothiazole moiety can undergo characteristic cleavages. This may involve the loss of a sulfur atom or the cleavage of the thiazole (B1198619) ring, yielding specific fragment ions that are diagnostic for this heterocyclic system.

Naphthalene Moiety Fragmentation: The stable naphthalene core would likely remain intact in many fragmentation pathways but can also undergo cleavage under higher energy conditions.

By analyzing the precise mass of the parent ion and the various fragment ions, the elemental composition can be confirmed, and a definitive fragmentation pathway can be proposed, solidifying the structural identification of the compound.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy provides profound insights into the electronic transitions and photophysical behavior of molecules. The unique structure of this compound, with its extended π-conjugated system and potential for intramolecular interactions, gives rise to interesting absorption and emission properties.

The UV-Vis absorption spectrum of this compound is dictated by electronic transitions within its aromatic framework. The spectrum is expected to exhibit strong absorption bands in the ultraviolet and visible regions, corresponding primarily to π → π* transitions within the conjugated naphthalene and benzothiazole ring systems. nih.gov A less intense n → π* transition, associated with the non-bonding electrons on the nitrogen and sulfur atoms of the benzothiazole ring and the oxygen atoms of the carboxylic acid, may also be observed. researchgate.net

The absorption properties are often sensitive to the solvent environment, a phenomenon known as solvatochromism. ekb.egbiointerfaceresearch.comsemanticscholar.org The position, intensity, and shape of the absorption bands can shift depending on the polarity of the solvent. researchgate.net In polar solvents, molecules with a significant change in dipole moment upon excitation may exhibit a bathochromic (red) or hypsochromic (blue) shift. For molecules like this compound, an increase in solvent polarity could stabilize the excited state differently than the ground state, leading to observable shifts in the absorption maxima (λmax). This behavior suggests the potential for intramolecular charge transfer (ICT) character in the excited state. ekb.eg

Interactive Table: Expected UV-Vis Absorption Maxima in Various Solvents

| Solvent | Polarity Index | Expected λmax (nm) | Transition Type |

| Hexane | 0.1 | ~340 | π → π |

| Toluene (B28343) | 2.4 | ~345 | π → π |

| Chloroform | 4.1 | ~350 | π → π |

| Ethanol (B145695) | 4.3 | ~355 | π → π |

| Acetonitrile | 5.8 | ~352 | π → π |

| DMSO | 7.2 | ~360 | π → π |

Benzothiazole derivatives are well-known for their fluorescent properties, often exhibiting high quantum yields and significant Stokes shifts. researchgate.net The fusion of the benzothiazole and naphthoic acid moieties in this compound is expected to result in a highly fluorescent compound. researchgate.netnih.gov Upon excitation at a wavelength corresponding to its absorption band, the molecule is promoted to an excited electronic state. It then relaxes to the ground state via the emission of a photon, a process observed as fluorescence.

Key photophysical parameters that characterize its fluorescence include:

Emission Maximum (λem): The wavelength at which the fluorescence intensity is highest. This is expected to be in the visible region of the spectrum.

Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, which quantifies the efficiency of the fluorescence process. Benzothiazole-based fluorophores can exhibit high quantum yields. bsu.by

Stokes Shift: The difference in energy (or wavelength) between the absorption maximum (λabs) and the emission maximum (λem). A large Stokes shift is often desirable for fluorescence applications and can be indicative of a significant structural rearrangement or charge redistribution in the excited state. nih.gov

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

These properties are also typically solvent-dependent. The emission wavelength, in particular, can show strong solvatochromism, often more pronounced than in the absorption spectra, providing further evidence of an ICT state. researchgate.net

Interactive Table: Representative Photophysical Data in Different Solvents

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

| Toluene | 345 | 430 | 5900 | 0.45 |

| Chloroform | 350 | 450 | 6800 | 0.55 |

| Acetonitrile | 352 | 470 | 7800 | 0.60 |

| DMSO | 360 | 510 | 8800 | 0.30 |

A particularly fascinating photophysical process that can occur in molecules with a specific arrangement of proton donor and acceptor groups is Excited-State Intramolecular Proton Transfer (ESIPT). bohrium.comresearchgate.net The structure of this compound, with the acidic proton of the carboxylic group in close proximity to the basic nitrogen atom of the benzothiazole ring, is ideally suited for ESIPT. rsc.orgresearchgate.net

The ESIPT mechanism involves the following steps:

Excitation: The molecule, initially in its ground-state "enol" form (E), absorbs a photon and is promoted to the excited state (E*).

Proton Transfer: In the excited state, the acidity of the carboxylic proton and the basicity of the benzothiazole nitrogen are significantly increased. This facilitates an ultrafast, barrierless transfer of the proton from the carboxylic acid to the nitrogen atom, forming an excited-state "keto-like" tautomer (K*). rsc.org

Emission: This newly formed K* tautomer is electronically distinct from the E* form and relaxes to its ground state (K) by emitting a photon at a much longer wavelength (lower energy) than the normal fluorescence from E*.

Reverse Proton Transfer: In the ground state, the K form is unstable and rapidly undergoes a reverse proton transfer to regenerate the original stable enol form (E).

This four-level photocycle results in a characteristic dual fluorescence emission: a "normal" emission at a shorter wavelength from the locally excited enol form and a significantly red-shifted, large Stokes shift emission from the keto tautomer. frontiersin.orgresearchgate.net The observation of this anomalous, long-wavelength emission would be strong evidence for the occurrence of ESIPT dynamics in this compound.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govresearchgate.net This technique would provide a wealth of information about the molecular conformation and the crystal packing of this compound.

Key structural insights that would be obtained include:

Molecular Conformation: Determination of bond lengths, bond angles, and torsion angles, revealing the exact geometry of the molecule. nih.gov Of particular interest would be the planarity of the benzothiazole and naphthalene ring systems and their relative orientation. The analysis would confirm the presence of the intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the benzothiazole's nitrogen atom, which is crucial for the ESIPT process. mdpi.com

Crystal Packing: Understanding how the molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups of adjacent molecules to form dimers) and π-π stacking interactions between the aromatic rings. nih.gov These interactions govern the material's bulk properties.

Crystallographic Data: The analysis yields fundamental crystallographic parameters, including the crystal system, space group, and unit cell dimensions.

Based on studies of similar benzothiazole and naphthalene derivatives, it is expected that the molecule would exhibit a relatively planar conformation to maximize π-conjugation. nih.govmdpi.com The crystal packing would likely be dominated by hydrogen-bonding motifs involving the carboxylic acid groups and π-stacking of the extensive aromatic systems.

Interactive Table: Plausible Crystallographic Data

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pbca |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| β (°) | 90 - 105 |

| Z (molecules/unit cell) | 4 or 8 |

| Key Intermolecular Interactions | O-H···N Hydrogen Bonding (dimers), π-π Stacking |

Computational and Theoretical Investigations of 8 1,3 Benzothiazol 2 Yl 1 Naphthoic Acid Systems

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT has become a standard method for investigating the ground-state properties of organic molecules due to its favorable balance of computational cost and accuracy. scirp.orgmdpi.com It allows for detailed analysis of the molecule's geometry, electronic landscape, and reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid, the process involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until these forces are negligible.

The structure consists of a naphthalene (B1677914) ring system linked to a benzothiazole (B30560) moiety at the 8-position and a carboxylic acid group at the 1-position. Due to significant steric hindrance between the bulky benzothiazole group and the adjacent carboxylic acid group, the molecule is forced into a twisted conformation. The naphthalene and benzothiazole ring systems are themselves largely planar, but a significant dihedral angle exists between them. The orientation of the carboxylic acid group relative to the naphthalene plane is also a key conformational feature. Theoretical calculations, often performed at levels like B3LYP/6-31G(d,p), are used to quantify these structural parameters. scirp.orgnih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated)

| Parameter | Bond / Atoms | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C(1)-C(COOH) | 1.492 | |

| C(8)-C(BTZ) | 1.488 | |

| O-H (acid) | 0.971 | |

| C=O (acid) | 1.215 | |

| Bond Angles ( ° ) | ||

| C(2)-C(1)-C(COOH) | 121.5 | |

| C(7)-C(8)-C(BTZ) | 122.3 | |

| Dihedral Angles ( ° ) | ||

| C(7)-C(8)-C(BTZ)-N | 75.8 |

Note: The data presented is illustrative of typical results from DFT calculations.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited. core.ac.uk

For this compound, the HOMO is typically delocalized across the electron-rich π-systems of the naphthalene and benzothiazole rings. The LUMO, conversely, is often distributed over the benzothiazole moiety and the electron-withdrawing carboxylic acid group. This spatial separation of the HOMO and LUMO suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.25 | Primarily localized on the naphthalene and benzothiazole π-system. |

| LUMO | -2.18 | Primarily localized on the benzothiazole and carboxylic acid moieties. |

| Energy Gap (ΔE) | 4.07 | Indicates high kinetic stability. |

Note: The data presented is illustrative of typical results from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. scirp.orgnih.gov The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. nih.govresearchgate.net

In the MEP map of this compound, the most negative regions are concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the benzothiazole ring. researchgate.net These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The most positive region is located on the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation and a strong hydrogen bond donor. The hydrogen atoms on the aromatic rings also exhibit a moderate positive potential.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their electronically excited states. rsc.orguci.edu It is a powerful method for calculating vertical excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Visible spectrum, and the oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.orgresearchgate.net

TD-DFT calculations for this compound predict several electronic transitions in the UV-Vis region. The lowest energy transitions typically arise from HOMO to LUMO excitations, which, as noted earlier, possess significant intramolecular charge transfer (ICT) character. Higher energy absorptions often correspond to π→π* transitions localized within the extensive aromatic systems of the naphthalene and benzothiazole rings. unamur.be

Table 3: Calculated Electronic Absorption Properties (TD-DFT)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.54 | 350 | 0.215 | HOMO → LUMO (ICT) |

| S₀ → S₂ | 3.97 | 312 | 0.188 | HOMO-1 → LUMO |

Note: The data presented is illustrative of typical results from TD-DFT calculations.

Intermolecular Interactions and Supramolecular Assembly Studies

The way molecules interact with each other in the solid state dictates their crystal packing and macroscopic properties. These interactions are primarily non-covalent, with hydrogen bonding being one of the most significant.

Hydrogen bonds are highly directional interactions that play a crucial role in forming predictable supramolecular structures. utexas.edu The this compound molecule possesses both a strong hydrogen bond donor (the carboxylic acid -OH group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the benzothiazole nitrogen). nih.gov

Analysis of π-π Stacking and Other Non-Covalent Interactions

Non-covalent interactions are crucial in the formation of self-assembled systems and play a significant role in the structure and function of chemical and biological entities. nih.gov In the context of this compound, the aromatic nature of both the benzothiazole and naphthalene ring systems facilitates significant π-π stacking interactions. These interactions are a primary driving force in the association of aromatic molecules. nih.gov

Beyond π-π stacking, other non-covalent interactions such as hydrogen bonding and van der Waals forces contribute to the supramolecular architecture. researchgate.net The carboxylic acid group of the naphthoic acid moiety can act as a hydrogen bond donor, while the nitrogen atom in the benzothiazole ring can act as an acceptor. In similar crystal structures, C—H···N and C—H···π interactions are also observed, linking molecules into larger assemblies. researchgate.net The interplay of these various non-covalent forces, including π-π stacking, hydrogen bonds, and weaker van der Waals interactions, dictates the molecular packing and ultimate crystal structure of the compound. cambridge.orgresearchgate.net

Hirshfeld Surface Analysis for Crystal Packing Interactions

Typically, H···H interactions account for the largest portion of the Hirshfeld surface, often comprising over 40% of the total interactions due to the abundance of hydrogen atoms on the molecular surface. researchgate.netiucr.org Following this, C···H/H···C contacts, which represent van der Waals interactions and weak hydrogen bonds, are also significant contributors. iucr.org

In various benzothiazole derivatives, Hirshfeld analysis has quantified the contributions of different intermolecular contacts. For instance, in one study, the breakdown of interactions was found to be:

H···H (47.9%) iucr.org

C···H/H···C (25.6%) iucr.org

N···H (10.1%) iucr.org

S···H/H···S (7.1%) iucr.org

These percentages highlight the predominance of non-specific van der Waals forces (H···H, C···H) in the crystal packing. The red spots on the dnorm map specifically indicate close contacts, such as hydrogen bonds, which are crucial in directing the supramolecular assembly. researchgate.netnih.gov The analysis of two-dimensional fingerprint plots derived from the Hirshfeld surface allows for a detailed quantitative breakdown of these interactions, confirming the importance of hydrogen bonding and van der Waals forces as the dominant interactions in the crystal packing of benzothiazole-containing compounds. researchgate.netnih.gov

| Interaction Type | Typical Percentage Contribution |

|---|---|

| H···H | 47.0% - 47.9% |

| C···H/H···C | 8.0% - 25.6% |

| O···H/H···O | 2.1% - 16.9% |

| S···H/H···S | 4.8% - 7.6% |

| N···H/H···N | 10.1% |

| Cl···H/H···Cl | 18.9% |

This table presents typical percentage contributions of various intermolecular contacts to the Hirshfeld surface for different benzothiazole derivatives, as reported in the literature. researchgate.netiucr.orgnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely employed in drug discovery to understand how a ligand, such as a benzothiazole derivative, might interact with a biological target, typically a protein or enzyme. researchgate.netbiointerfaceresearch.com The primary goal is to predict the binding affinity (often represented as a docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. biointerfaceresearch.comnih.gov

Benzothiazole and its derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors for various therapeutic targets. These studies have investigated their binding to enzymes implicated in cancer, Alzheimer's disease, and microbial infections. biointerfaceresearch.comnih.govijpbs.com For example, benzothiazole derivatives have been docked into the active sites of targets like the p56lck enzyme, human BACE-1, and dihydropteroate (B1496061) synthase (DHPS) to assess their inhibitory potential. biointerfaceresearch.comnih.govijpbs.com

The docking process involves generating a grid around the active site of the target protein and then fitting various conformations of the ligand into this grid. biointerfaceresearch.com The resulting poses are then scored based on a scoring function that estimates the binding energy. biointerfaceresearch.com A lower docking score generally indicates a more favorable binding affinity. nih.gov Analysis of the best-docked poses reveals key amino acid residues involved in the interaction, providing insights into the structure-activity relationship (SAR). jyoungpharm.org For instance, docking studies on benzothiazole-based compounds have identified crucial hydrogen bond interactions with residues like Ser221 and Lys220 in the DHPS enzyme, and arene-H interactions within the PABA binding pocket. nih.gov Such insights are invaluable for the rational design and optimization of more potent and selective inhibitors. biointerfaceresearch.com

| Compound Type | Target Protein | Example Docking Score (kcal/mol) |

|---|---|---|

| Thiazoloquinazolinedione | Human Bace-1 (3K5F) | -6.8 |

| Benzothiazole-pyrazole derivative (16b) | DHPS (3TYE) | -7.85 (IC50 in µg/mL) |

| Benzothiazole derivative (SDZ64) | GABA-AT (1OHV) | -121.56 (MolDock Score) |

| Benzothiazole-thiazole hybrid (Compound 1) | p56lck (1QPC) | - (Identified as competitive inhibitor) |

This table summarizes results from various molecular docking studies on benzothiazole derivatives against different biological targets. Note that scoring functions and reported units can vary between studies. researchgate.netbiointerfaceresearch.comnih.govijpbs.com

Quantum Chemical Descriptors for Structure-Reactivity/Property Relationships

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules like this compound. scirp.orgnih.gov These methods allow for the calculation of various molecular properties, known as quantum chemical descriptors, which provide insights into the molecule's stability, reactivity, and potential interactions. nih.govmdpi.com

Key descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) include:

HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical reactivity and kinetic stability. scirp.orgresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgresearchgate.net

Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft" and more reactive. scirp.orgmdpi.com

Electronegativity (χ): This indicates the ability of a molecule to attract electrons. scirp.org

Electrophilicity Index (ω): This global reactivity descriptor quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. scirp.orgmdpi.com

Studies on various benzothiazole derivatives have shown that the nature and position of substituents can significantly influence these descriptors. scirp.orgmdpi.com For example, the introduction of an electron-withdrawing group like CF3 can lower the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. mdpi.comresearchgate.net The distribution of the HOMO and LUMO across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack. researchgate.net In many benzothiazole systems, these frontier orbitals are distributed over the benzene (B151609) and thiazole (B1198619) rings, indicating that these are the primary regions of chemical reactivity. researchgate.net These theoretical descriptors are fundamental for establishing quantitative structure-activity relationships (QSAR) and for predicting the behavior of the molecule in various chemical and biological environments. nih.gov

| Quantum Chemical Descriptor | Definition/Significance |

|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO; an indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2; resistance to deformation of electron cloud. |

| Chemical Softness (S) | 1 / η; reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2; the power to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is the electronic chemical potential); measures the propensity to accept electrons. |

This table defines key quantum chemical descriptors used to analyze the structure-reactivity relationships of molecules. scirp.orgnih.govmdpi.com

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid is expected to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. airo.co.in Traditional methods for creating the benzothiazole (B30560) core often involve the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds like aldehydes, ketones, or acids. bohrium.commdpi.com Modern advancements are steering these reactions toward more sustainable pathways.

Future research will likely focus on adapting these green methods for the specific synthesis of the target molecule. A promising strategy involves the direct condensation of 2-aminobenzenethiol with a derivative of 1-naphthoic acid, such as 8-formyl-1-naphthoic acid. This reaction could be optimized using eco-friendly solvents like water or ethanol (B145695), replacing hazardous organic solvents. airo.co.in Furthermore, the use of novel catalysts is a key area of development. Heterogeneous catalysts, which can be easily recovered and reused, are particularly attractive. mdpi.com Methodologies such as microwave-assisted synthesis and solvent-free reactions could also be explored to significantly reduce reaction times and energy consumption. airo.co.in The development of a one-pot synthesis, where multiple reaction steps are combined without isolating intermediates, would represent a significant leap in efficiency and sustainability for producing this compound and its derivatives. bohrium.com

Integration of Advanced Computational Tools for Predictive Modeling and Design

Advanced computational tools are becoming indispensable for predicting the properties of novel compounds and guiding experimental research. For this compound, a combination of quantum chemical methods and molecular simulations can provide profound insights into its behavior at the molecular level.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules. nih.gov DFT calculations can be used to predict the optimized geometry, spectroscopic properties, and reactivity of the target compound. scirp.orgmdpi.com Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can determine the molecule's electronic charge transfer characteristics and reactivity. scirp.org Molecular Electrostatic Potential (MEP) maps can identify sites prone to electrophilic and nucleophilic attack, guiding the design of new synthetic reactions. scirp.orgscirp.org

Molecular docking and Molecular Dynamics (MD) simulations are crucial for exploring potential biological applications. biointerfaceresearch.com These techniques can predict how this compound might bind to specific biological targets, such as enzymes or protein receptors. nih.gov By simulating the dynamic interactions between the molecule and a protein's active site, researchers can estimate binding affinity and identify key interactions, which is essential for structure-based drug design. biointerfaceresearch.com Furthermore, in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can assess the molecule's drug-like properties early in the development process. ugm.ac.id

Table 1: Potential Applications of Computational Tools for this compound

| Computational Tool | Predicted Property | Potential Insight |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP), Spectroscopic data (IR, NMR) | Predict chemical reactivity, sites for functionalization, and confirm experimental characterization. scirp.orgmdpi.com |

| Molecular Docking | Binding affinity, Binding pose | Identify potential biological targets and predict the preferred orientation within a protein's active site. biointerfaceresearch.com |

| Molecular Dynamics (MD) Simulation | Conformational stability, Protein-ligand complex dynamics | Assess the stability of the molecule's binding to a target over time and understand the physical basis of the interaction. nih.gov |

| ADMET Prediction | Pharmacokinetic properties (e.g., oral absorption), Toxicity profiles | Evaluate the potential of the molecule as a drug candidate before extensive synthesis and testing. ugm.ac.id |

Exploration of Complex Supramolecular Architectures and Self-Assembly Processes

The field of supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions. The unique structure of this compound, featuring multiple sites for such interactions, makes it an excellent candidate for the construction of complex, self-assembled architectures.

The molecule's design incorporates several key features that drive self-assembly:

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor, capable of forming strong, directional interactions that can lead to dimers or extended polymer-like chains. nih.gov

π-π Stacking: The flat, aromatic surfaces of the benzothiazole and naphthalene (B1677914) ring systems create opportunities for extensive π-π stacking interactions, which are crucial for organizing molecules into ordered columns or layers. rsc.org

Hydrophobic Interactions: The large, nonpolar aromatic scaffold can drive aggregation in aqueous environments to minimize contact with water.

By programming these non-covalent interactions, this compound could be designed to self-assemble into a variety of functional soft materials. For instance, in certain solvents, it might form fibrillar networks that lead to the formation of hydrogels or organogels. rsc.org The intrinsic fluorescence of such aromatic systems could lead to materials with interesting optical properties. researchgate.net Future research could explore how external stimuli like pH, temperature, or the presence of specific ions could be used to control the assembly and disassembly of these supramolecular structures, opening doors to applications in smart materials and controlled-release systems.

Expansion of Interdisciplinary Applications in Chemical Biology, Materials Science, and Environmental Chemistry

The versatile benzothiazole scaffold is found in a wide range of biologically active compounds and functional materials. rsc.orgpcbiochemres.com The addition of the naphthoic acid moiety to this core could unlock new applications across multiple scientific disciplines.

In chemical biology , benzothiazole derivatives are known for their potent anticancer, antimicrobial, and enzyme-inhibiting activities. rsc.orgrjptonline.org The unique shape and electronic properties of this compound could be leveraged to design novel inhibitors for specific enzymes implicated in disease. dntb.gov.ua Its extended aromatic system also suggests potential as a fluorescent probe for bio-imaging, allowing for the visualization of specific cellular components or processes. researchgate.net

In materials science , the high degree of π-conjugation in the molecule is a key feature for applications in organic electronics. It could be investigated as a component in organic light-emitting diodes (OLEDs) or as an organic semiconductor. The self-assembly properties discussed previously could be harnessed to create highly ordered thin films, which are essential for efficient charge transport in such devices. rsc.org

In environmental chemistry , the focus could be on developing this compound as a selective sensor. The nitrogen and sulfur atoms of the benzothiazole ring, along with the carboxylic acid group, could act as a chelating site for specific heavy metal ions. Binding of a metal ion could induce a change in the molecule's fluorescence, providing a sensitive method for detecting environmental pollutants.

Table 2: Potential Interdisciplinary Applications

| Field | Potential Application | Rationale |

| Chemical Biology | Enzyme Inhibitor | Benzothiazole is a known pharmacophore; the overall structure could fit into specific enzyme active sites. dntb.gov.uaresearchgate.net |

| Chemical Biology | Fluorescent Bio-imaging Agent | The extended aromatic system is likely to be fluorescent, enabling visualization within cells. researchgate.net |

| Materials Science | Organic Semiconductor / OLED component | The π-conjugated system can facilitate charge transport, a key property for organic electronics. |

| Environmental Chemistry | Fluorescent Sensor for Metal Ions | The heterocyclic atoms and carboxylic acid can act as a binding site, with metal chelation potentially altering fluorescence. |

Mechanistic Studies of Biological and Material Interactions at the Molecular Level

A deep understanding of how this compound interacts with its environment at the molecular level is critical for realizing its potential. A combination of advanced experimental and computational techniques will be essential to elucidate these mechanisms.

To study its interactions with biological targets, a multi-pronged approach would be most effective. After computational docking predicts a likely protein target, in vitro enzyme inhibition assays can confirm the biological activity. rjptonline.org To understand the binding mechanism at an atomic level, X-ray crystallography could be used to solve the co-crystal structure of the compound bound to its target protein. This would provide a static, high-resolution snapshot of all the key interactions, such as hydrogen bonds and hydrophobic contacts, guiding future lead optimization.

For studying its self-assembly into new materials, techniques like Atomic Force Microscopy (AFM) and Fluorescence Microscopy can visualize the resulting supramolecular structures, such as fibers or vesicles. researchgate.net Spectroscopic methods, including concentration-dependent NMR and UV-Vis/Fluorescence spectroscopy, can provide insights into the initial stages of aggregation and the types of intermolecular forces at play. researchgate.net These experimental observations, when combined with MD simulations of the self-assembly process, can provide a complete dynamic picture of how individual molecules come together to form large, ordered, and functional materials. This mechanistic understanding is the foundation for the rational design of next-generation molecules with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid, and how can reaction conditions be controlled to enhance yield?

- Methodological Answer : Begin with Suzuki-Miyaura coupling to attach the benzothiazole moiety to the naphthoic acid scaffold. Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄) to improve cross-coupling efficiency. Monitor reaction progress via TLC or HPLC, adjusting temperature (80–120°C) and reaction time (12–24 hrs) to maximize yield. Post-synthesis, employ recrystallization or column chromatography for purification .

- Key Parameters :

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Solvent | DMF, THF | DMF |

| Catalyst | 1–5 mol% | 2 mol% |

| Temperature | 80–120°C | 100°C |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?